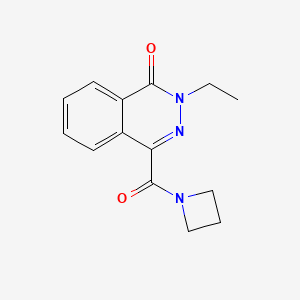![molecular formula C15H14INO6S2 B7479991 Dimethyl 5-[(4-iodophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7479991.png)
Dimethyl 5-[(4-iodophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5-[(4-iodophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate, also known as DIDS, is a chemical compound that has been extensively researched for its various biological and physiological effects. DIDS is a sulfonamide derivative that has been found to have a wide range of applications in scientific research, particularly in the fields of pharmacology and biochemistry.
Mecanismo De Acción
Dimethyl 5-[(4-iodophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate is known to inhibit the activity of various anion channels and transporters, including the cystic fibrosis transmembrane conductance regulator (CFTR), the band 3 anion exchanger, and the volume-regulated anion channel (VRAC). Dimethyl 5-[(4-iodophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate achieves this by binding to specific sites on these channels and transporters, which prevents the movement of ions across the membrane.
Biochemical and Physiological Effects:
Dimethyl 5-[(4-iodophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate has been found to have various biochemical and physiological effects, including its ability to inhibit the activity of anion channels and transporters. This inhibition can lead to alterations in cell volume, pH regulation, and membrane potential. Dimethyl 5-[(4-iodophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate has also been found to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of certain ion channels involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyl 5-[(4-iodophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate has several advantages when used in laboratory experiments. It is a well-characterized compound that is readily available and relatively inexpensive. Additionally, it has a high purity and can be easily synthesized in large quantities. However, one of the limitations of using Dimethyl 5-[(4-iodophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate in laboratory experiments is that it may have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving Dimethyl 5-[(4-iodophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate. One area of interest is the development of more specific inhibitors of anion channels and transporters, which would allow for more precise manipulation of these ion channels in various physiological processes. Another area of interest is the investigation of the role of Dimethyl 5-[(4-iodophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate in the regulation of cell death and apoptosis, which may have implications for the treatment of various diseases. Finally, the use of Dimethyl 5-[(4-iodophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate as a potential therapeutic agent for the treatment of inflammatory diseases is an area of active research.
Métodos De Síntesis
The synthesis of Dimethyl 5-[(4-iodophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate involves the reaction of dimethyl malonate with 4-iodobenzenesulfonyl chloride in the presence of sodium hydride. The reaction is then followed by a cyclization process to form the final product. The yield of the synthesis process is usually high, and the purity of the compound can be confirmed using various analytical techniques such as NMR and HPLC.
Aplicaciones Científicas De Investigación
Dimethyl 5-[(4-iodophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate has been extensively studied in various scientific research fields, particularly in pharmacology and biochemistry. It has been found to have a wide range of applications, including its use as a research tool for studying the function of ion channels and transporters. Dimethyl 5-[(4-iodophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate has also been used to investigate the role of anion channels in various physiological processes, including cell volume regulation, acid-base balance, and regulation of membrane potential.
Propiedades
IUPAC Name |
dimethyl 5-[(4-iodophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO6S2/c1-8-11(13(18)22-2)15(24-12(8)14(19)23-3)25(20,21)17-10-6-4-9(16)5-7-10/h4-7,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZYBPNUXJYDEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)S(=O)(=O)NC2=CC=C(C=C2)I)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5-[(4-iodophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-chlorophenyl)ethyl]-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B7479910.png)
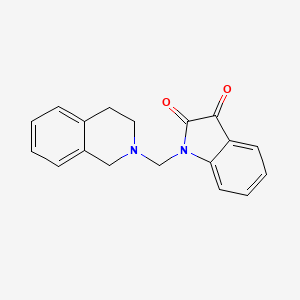
![N-(5-ethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-methoxybenzamide](/img/structure/B7479921.png)
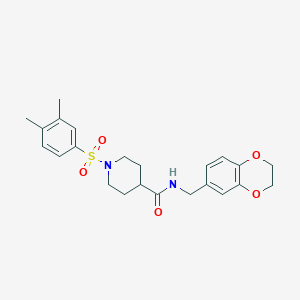
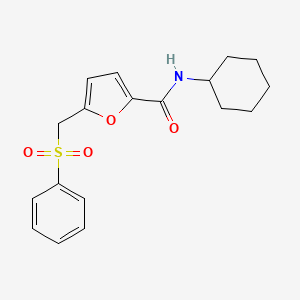

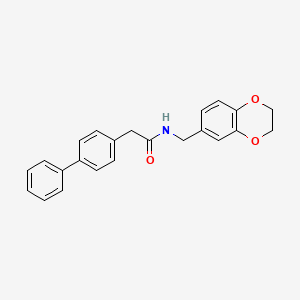



![3-[3-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7479974.png)
![N,N-diethyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide](/img/structure/B7479978.png)
![N-methyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide](/img/structure/B7479983.png)
